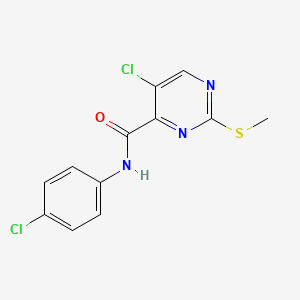
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H9Cl2N3OS and its molecular weight is 314.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group, a methylthio group, and an amide functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N2OS
- Molecular Weight : 305.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Key Mechanisms:
- CDK Inhibition : The compound demonstrates inhibitory effects on CDK2 and CDK4, which are vital for the transition from G1 to S phase in the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 | 12.50 | Cytotoxicity | |
| A549 | 26.00 | Antitumor activity | |
| HepG2 | 17.82 | Induction of apoptosis | |
| NCI-H460 | 0.39 | Autophagy induction |
Case Studies
- Anticancer Efficacy : A study conducted by Li et al. demonstrated that the compound effectively inhibited the proliferation of MCF7 and A549 cells, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via CDK inhibition .
- Selectivity for Cancer Cells : Further investigations revealed that the compound selectively targets cancerous cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy .
- In Vivo Studies : Animal model studies have shown that treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting its potential for clinical application in cancer treatment.
属性
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASJCCVKNNZCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














